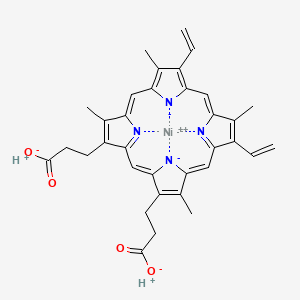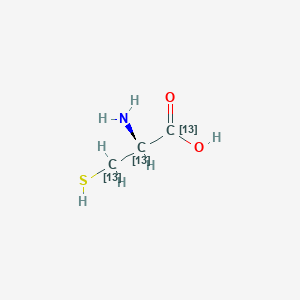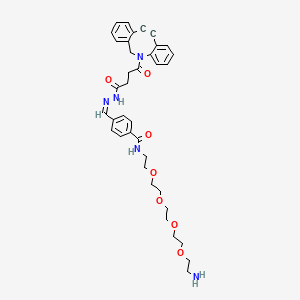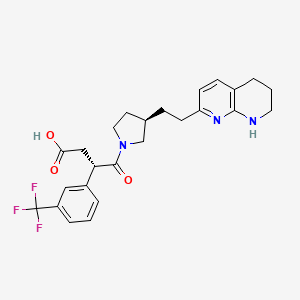
alphavbeta5 integrin-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alphavbeta5 integrin-IN-1 is a selective antagonist of the alphavbeta5 integrin receptor, a member of the integrin family. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. Alphavbeta5 integrin plays a crucial role in various physiological and pathological processes, including cell proliferation, migration, and angiogenesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alphavbeta5 integrin-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alphavbeta5 integrin-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Alphavbeta5 integrin-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin-mediated cell adhesion and signaling pathways.
Biology: Employed in cell culture studies to investigate the role of alphavbeta5 integrin in cell migration, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for diseases involving abnormal integrin activity, such as cancer and fibrosis.
Industry: Utilized in the development of diagnostic assays and drug screening platforms.
Mecanismo De Acción
Alphavbeta5 integrin-IN-1 exerts its effects by selectively binding to the alphavbeta5 integrin receptor on the cell surface. This binding inhibits the interaction between the integrin and its ligands, such as vitronectin, thereby blocking downstream signaling pathways involved in cell adhesion, migration, and survival. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in certain cell types .
Comparación Con Compuestos Similares
Similar Compounds
Alphavbeta3 integrin-IN-1: Another integrin antagonist that targets the alphavbeta3 integrin receptor.
RGDechi15D: A cyclic peptide that selectively binds to alphavbeta5 integrin without cross-reacting with alphavbeta3.
Uniqueness
Alphavbeta5 integrin-IN-1 is unique in its high selectivity for the alphavbeta5 integrin receptor, making it a valuable tool for studying the specific roles of this integrin in various biological processes. Its ability to selectively inhibit alphavbeta5 integrin without affecting other integrins, such as alphavbeta3, enhances its potential as a therapeutic agent with minimal off-target effects .
Propiedades
Fórmula molecular |
C25H28F3N3O3 |
|---|---|
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(3S)-4-oxo-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]-3-[3-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C25H28F3N3O3/c26-25(27,28)19-5-1-3-18(13-19)21(14-22(32)33)24(34)31-12-10-16(15-31)6-8-20-9-7-17-4-2-11-29-23(17)30-20/h1,3,5,7,9,13,16,21H,2,4,6,8,10-12,14-15H2,(H,29,30)(H,32,33)/t16-,21+/m1/s1 |
Clave InChI |
NUPIGKKRXBENIY-IERDGZPVSA-N |
SMILES isomérico |
C1CC2=C(NC1)N=C(C=C2)CC[C@@H]3CCN(C3)C(=O)[C@@H](CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
SMILES canónico |
C1CC2=C(NC1)N=C(C=C2)CCC3CCN(C3)C(=O)C(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


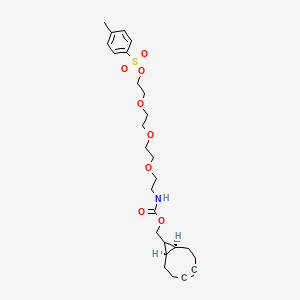
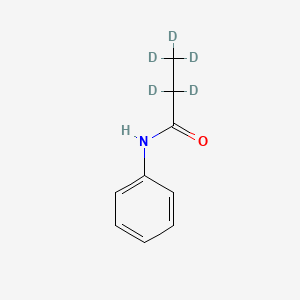
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
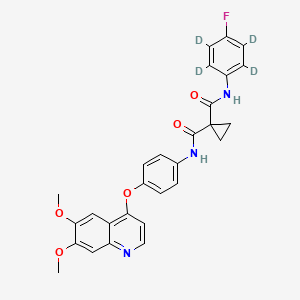
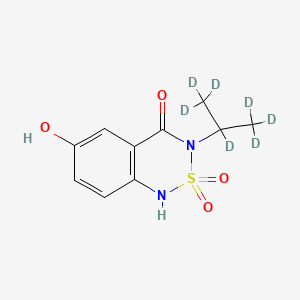
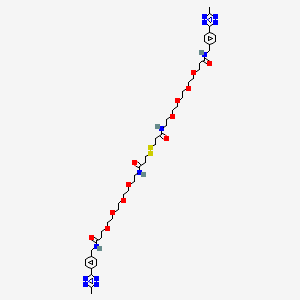
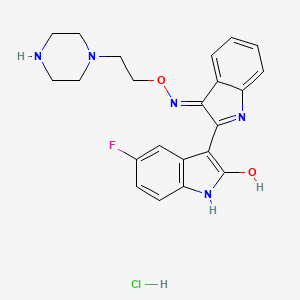
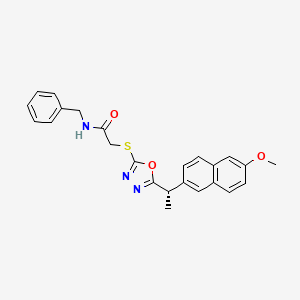
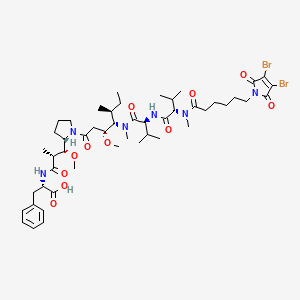
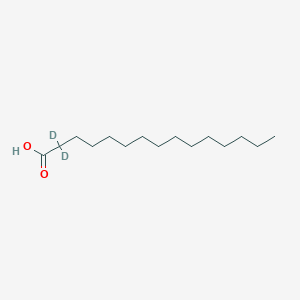
![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)
